molecular formula C16H15N3O2S B2930799 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-30-0

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2930799
CAS No.: 773152-30-0
M. Wt: 313.38
InChI Key: PUKSHWUICBPTQE-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide features a thienopyridine core substituted with a 3-hydroxyphenyl carboxamide group.

Key structural features:

  • Core: Thieno[2,3-b]pyridine with 4,6-dimethyl groups.
  • Substituent: 3-hydroxyphenyl attached to the carboxamide moiety.
  • Functional groups: Amino group at position 3, critical for hydrogen bonding and bioactivity.

Properties

IUPAC Name

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-8-6-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-4-3-5-11(20)7-10/h3-7,20H,17H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKSHWUICBPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 773152-31-1) is a member of the thieno[2,3-b]pyridine class, characterized by its complex structure that includes a thieno-pyridine core and various functional groups. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 313.37 g/mol. The structural features include:

  • Amino group at the 3-position
  • Hydroxyl group on a phenyl ring at the N-position
  • Carboxamide functional group at the 2-position

These functionalities contribute to the compound's reactivity and interaction with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight313.37 g/mol
Functional GroupsAmino, Hydroxyl, Carboxamide

Anticancer Properties

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM , indicating potent activity against these cells.

Antimicrobial Activity

Compounds within this class have also shown promise as antimicrobial agents. Testing against several bacterial strains revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting key enzymes involved in cellular proliferation.
  • Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Disrupting bacterial cell wall synthesis , leading to cell lysis.

Chemical Reactions Analysis

Key Reaction Pathway

The compound is synthesized via a multi-step protocol involving:

  • S-Alkylation : Reaction of 2-chloroacetamide derivatives with potassium hydroxide and thiourea analogs under basic conditions .

  • Cyclization : Intramolecular cyclization of intermediates to form the thieno[2,3-b]pyridine core .

  • Functionalization : Introduction of the 3-hydroxyphenyl carboxamide group via nucleophilic substitution or coupling reactions .

Solvent-Dependent Oxidation Pathways

Hypochlorite-mediated oxidation yields regio- and stereoselective products depending on the solvent:

  • Polar aprotic solvents (e.g., DMF): Lead to dimerization via C–N coupling .

  • Protic solvents (e.g., MeOH): Favor mono-oxidation at the C-3 amino group .

Table 2: Oxidation Products and Conditions

SolventProductRegioselectivityCharacterization
DMFDimeric disulfideC-2/C-2' couplingHRMS, 1H^1H NMR
MeOHSulfoxide derivativeC-3 oxidation13C^{13}C NMR (δ 197.3 ppm)

Nucleophilic Substitution Reactions

The 3-amino group and carboxamide moiety participate in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

  • Sulfonation : Forms sulfonamide analogs with arylsulfonyl chlorides .

Table 3: Substitution Reactivity

ReactionReagentProductYieldNotes
AcylationAc₂O, pyridineN-Acetyl derivative78%Stable in acidic conditions
SulfonationTosyl chlorideTosylamide65%Requires catalytic DMAP

Cyclocondensation and Heterocycle Formation

The thienopyridine core undergoes cyclocondensation with:

  • Bromoacetyl derivatives : Forms bis(thieno[2,3-b]pyridines) linked to aromatic spacers .

  • Mercaptonicotinonitriles : Generates fused thienothiophene systems under reflux .

Table 4: Cyclocondensation Outcomes

SubstrateConditionsProductApplication
Bis(bromoacetyl)arenesNaOEt/EtOH, refluxBis(thienopyridines)Fluorescent probes
Thienothiophene precursorsDMF, 80°CFused polyheterocyclesCatalytic studies

Biological Activity and Functionalization

While beyond the scope of this reaction analysis, derivatives exhibit:

  • Enzyme inhibition : Modulate 2-oxoglutarate-dependent oxygenases .

  • Antiviral properties : Patented for hepatitis C treatment via NS5A inhibition .

Mechanistic Insights

  • Kinetics : Oxidation reactions follow second-order kinetics with k=0.45L mol1 s1k=0.45\,\text{L mol}^{-1}\text{ s}^{-1} in DMF .

  • Stereoelectronic Effects : The 4,6-dimethyl groups sterically hinder electrophilic attacks at C-5/C-7 .

This compound's reactivity is highly tunable, making it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize solvent selection and protecting group strategies to control regioselectivity .

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of thienopyridine derivatives is highly dependent on substituents attached to the carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thienopyridine Analogs
Compound Name Substituent on Carboxamide Molecular Formula Key Biological Activity References
Target Compound 3-Hydroxyphenyl C₁₇H₁₆N₃O₂S* Inferred: Receptor modulation, antimicrobial
VU152100 (LY2119620 derivative) 4-Methoxybenzyl C₁₇H₁₈N₃O₂S Allosteric binding to M4 mAChR
3-Amino-N-(4-chlorophenyl)-4,6-distyryl analog 4-Chlorophenyl C₂₈H₂₂ClN₃OS Antimicrobial (cowpea aphid insecticide)
IS VU0152100 4-Methoxybenzyl + benzamido C₂₅H₂₃N₃O₃S Probe for muscarinic receptor studies
3-Amino-N-(4-fluorophenyl) analog 4-Fluorophenyl C₁₅H₁₃FN₃OS Not specified (structural analog)
3-Amino-N-(antipyrinylthiazol-2-yl) analog Antipyrinylthiazol-2-yl C₂₀H₁₈N₆O₂S₂ Antioxidant activity

*Molecular formula estimated based on structural similarity to (C₁₀H₁₁N₃OS for unsubstituted core).

Q & A

Q. Basic Techniques

  • Elemental analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • IR spectroscopy : Identify key functional groups (e.g., NH₂ stretching at 3177–3280 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methyl groups (δ 2.4–3.0 ppm), aromatic protons (δ 7.3–7.9 ppm), and carboxamide NH signals (δ 8.5–10.3 ppm) .

Q. Advanced Analysis

  • X-ray crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., NH⋯O interactions in the carboxamide moiety) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 446.15) .

What in vitro biological screening assays are most relevant for initial pharmacological profiling?

Q. Basic Screening

  • Antioxidant activity : Use DPPH radical scavenging (IC₅₀ values) and hydroxyl radical assays to assess redox-modulating potential .
  • Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Q. Advanced Profiling

  • Enzyme inhibition : Screen against targets like CD73 (via HPLC-based adenosine conversion assays) or Epac1 (cAMP-binding assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anticancer potential .

How can synthetic modifications improve the compound’s pharmacokinetic (PK) properties for in vivo studies?

Q. Methodological Strategies

  • Substituent engineering : Introduce lipophilic groups (e.g., 4-morpholinophenyl) to enhance blood-brain barrier penetration (B:P ratio >0.8) .
  • Prodrug design : Mask the carboxamide with ester prodrugs to improve oral bioavailability .
  • PK optimization : Conduct rat IV clearance assays to identify low-clearance derivatives (e.g., ML293, clearance <10 mL/min/kg) .

How should researchers resolve contradictions in biological activity data across studies?

Q. Analytical Approaches

  • Assay standardization : Replicate experiments under identical conditions (e.g., DPPH concentration, incubation time) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) on target engagement .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ ranges) to identify outliers or trends .

What advanced techniques elucidate the compound’s mechanism of action in disease models?

Q. In Vivo Models

  • Cardioprotection : Use myocardial ischemia-reperfusion (I/R) injury models to assess anti-hypertrophic effects (e.g., reduced infarct size via TTC staining) .
  • Neuroprotection : Evaluate M4 muscarinic receptor PAM activity in rodent models of cognitive dysfunction (e.g., Morris water maze) .

Q. Molecular Techniques

  • Western blotting : Quantify signaling proteins (e.g., phosphorylated ERK1/2) in treated vs. control tissues .
  • RNA-seq : Identify transcriptomic changes in pathways like inflammation or apoptosis .

How do structural analogs of this compound compare in terms of efficacy and selectivity?

Q. Comparative Analysis

  • Selenopheno analogs : Replace sulfur with selenium to enhance antioxidant activity (e.g., 30% higher DPPH scavenging in selenopheno derivatives) .
  • Pyridazine/quinoline hybrids : Modify the heterocyclic core to improve CD73 inhibition (IC₅₀ <50 nM) .
  • Biaryl derivatives : Introduce 4-methoxyphenyl groups to boost Epac1 selectivity (>100-fold vs. Epac2) .

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